2-(Benzofuran-3-yl)ethanamine

Übersicht

Beschreibung

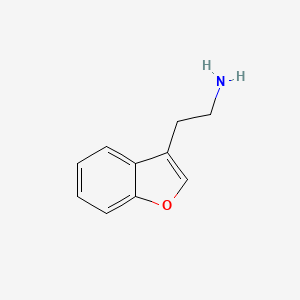

2-(Benzofuran-3-yl)ethanamine is an organic compound with the molecular formula C10H11NO. It is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-3-yl)ethanamine typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones or the use of palladium-catalyzed coupling reactions.

Introduction of Ethanamine Group: The ethanamine group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzofuran-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution

Biologische Aktivität

2-(Benzofuran-3-yl)ethanamine, also known as benzofuran ethanamine, is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, including case studies and data tables.

This compound is classified as a benzofuran derivative, characterized by a benzofuran ring attached to an ethylamine side chain. Its chemical structure can be represented as follows:

Target Interactions

The compound primarily interacts with various biological targets, including enzymes and receptors involved in neurotransmitter metabolism. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme critical for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

This compound influences several biochemical pathways:

- MAPK/ERK Pathway : This pathway is essential for cell proliferation and differentiation. The compound modulates this pathway, potentially affecting cellular growth and survival.

- Monoamine Oxidase Pathway : As an MAO inhibitor, it alters the metabolism of key neurotransmitters, which may have implications for mood regulation and cognitive function .

Antiarrhythmic Activity

Research has demonstrated that derivatives of this compound exhibit antiarrhythmic properties. In studies involving guinea pig heart muscle preparations, certain analogs showed negative inotropic and chronotropic effects comparable to established antiarrhythmic drugs like propafenone .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. By inhibiting MAO activity, it may offer therapeutic benefits in conditions such as depression and Parkinson's disease. Selective MAO-A inhibitors derived from this compound have shown promising results in enhancing mood and cognitive function .

Case Studies

- Neurotransmitter Modulation : A study highlighted the impact of this compound on neurotransmitter levels in animal models. The results indicated significant increases in serotonin and dopamine levels following treatment, suggesting potential applications in treating mood disorders.

- Antiarrhythmic Properties : In a controlled experiment with isolated heart tissues, specific derivatives demonstrated effective suppression of arrhythmias without significant beta-blocking activity, indicating a unique mechanism distinct from traditional antiarrhythmic agents .

Dosage Effects

The biological activity of this compound is dosage-dependent:

- Low Doses : Enhanced neurotransmission and improved cognitive functions have been observed.

- High Doses : Adverse effects such as neurotoxicity and behavioral changes were noted, emphasizing the importance of dosage regulation in therapeutic applications.

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Case Studies and Findings

- A study highlighted in a patent application demonstrated that derivatives of benzofuran compounds, including 2-(Benzofuran-3-yl)ethanamine, possess significant antitumor activity against NSCLC cells. The compound's ability to selectively target cancer cells while minimizing side effects makes it a promising candidate for therapeutic development .

- Additional research has shown that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Potential Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective benefits. Its structural similarity to neurotransmitters allows it to interact with various receptors in the central nervous system, potentially providing therapeutic effects for neurodegenerative diseases .

Research Insights

- Benzofuran compounds have been investigated for their ability to modulate neurotransmitter systems, which could lead to treatments for conditions such as depression and anxiety . For instance, modifications of benzofuran structures have been linked to enhanced binding affinities at serotonin receptors, indicating potential antidepressant effects.

Broad-Spectrum Activity

Recent investigations into the biological activities of benzofuran derivatives have revealed their antibacterial and antiviral properties. The compound has shown efficacy against various pathogens, suggesting its utility in developing new antimicrobial agents .

Clinical Relevance

The antibacterial activity of this compound has been demonstrated against both standard and clinical strains of bacteria, indicating its potential as a lead compound for antibiotic development .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Eigenschaften

IUPAC Name |

2-(1-benzofuran-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHYFMQXSNIAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497453 | |

| Record name | 2-(1-Benzofuran-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27404-31-5 | |

| Record name | 2-(1-Benzofuran-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzo[b]furan-3-ylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.